(Z)-methyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
Description
(Z)-Methyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate (CAS: 620546-30-7) is a benzofuran-derived compound characterized by a Z-configuration double bond in its benzylidene moiety. Its molecular formula is C₂₀H₁₇BrO₆, with an average mass of 433.254 Da and a monoisotopic mass of 432.020850 Da . Key structural features include:
- A 5-bromo-2-methoxybenzylidene substituent on the benzofuran core.
- A methyl propanoate ester group at the 6-position of the benzofuran ring.
- A conjugated 3-oxo-2,3-dihydrobenzofuran system.
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO6/c1-11(20(23)25-3)26-14-5-6-15-17(10-14)27-18(19(15)22)9-12-8-13(21)4-7-16(12)24-2/h4-11H,1-3H3/b18-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNOJRCQXKCTMZ-NVMNQCDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)Br)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound with potential biological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological exploration. This article reviews the existing literature on its biological activity, including its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.
Structural Overview
The compound features a benzylidene moiety, a dihydrobenzofuran core, and a propanoate ester group. The presence of bromine and methoxy substituents may enhance its biological activity through increased lipophilicity and altered electronic properties.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, benzylidene derivatives have shown efficacy against various bacterial strains. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.
Antioxidant Activity
Compounds containing dihydrobenzofuran structures are known for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and associated diseases.
Anti-Melanogenic Effects
A study focusing on related compounds demonstrated that certain analogs effectively inhibited tyrosinase activity, a key enzyme in melanin production. For example, analogs with similar structural features exhibited IC50 values significantly lower than that of standard inhibitors like kojic acid, indicating strong anti-melanogenic potential .
Cytotoxicity Studies
Cytotoxicity assessments reveal that while some derivatives exhibit low toxicity at therapeutic concentrations, others may induce cell death at lower doses. For example, specific analogs were found to be non-cytotoxic at concentrations up to 20 µM in B16F10 cells, while others showed concentration-dependent cytotoxicity . This variability underscores the importance of structure-activity relationship (SAR) studies in optimizing these compounds for therapeutic use.
Case Study 1: Inhibition of Tyrosinase
In a controlled experiment using B16F10 melanoma cells, several analogs of the compound were tested for their ability to inhibit tyrosinase. Results indicated that specific modifications to the benzylidene moiety significantly enhanced inhibitory activity. The most potent analog achieved an IC50 value of 6.18 µM, demonstrating superior efficacy compared to traditional inhibitors .
Case Study 2: Antimicrobial Efficacy
Another study explored the antimicrobial properties of structurally related compounds against Staphylococcus aureus and Escherichia coli. The results suggested that the presence of bromine in the structure contributed to increased antimicrobial activity, likely due to enhanced membrane permeability .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H22BrO4 |
| Molecular Weight | 426.31 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| IC50 (Tyrosinase Inhibition) | 6.18 µM |
| Cytotoxicity (B16F10 Cells) | Non-cytotoxic at ≤20 µM |
Comparison with Similar Compounds
The target compound shares structural similarities with several analogs, differing primarily in substituents on the benzylidene ring and ester groups. Below is a detailed comparison:
Structural and Molecular Differences
Implications of Substituent Variations
Bromo vs. Fluoro vs. Methoxy Groups
- Bromine (Target Compound): Introduces significant steric bulk and polarizability, which may enhance halogen bonding interactions with biological targets.
- Methoxy (3-Methoxy Propanoate Analog): The electron-donating methoxy group at the 3-position may stabilize the benzylidene ring through resonance, while the absence of bromine reduces molecular weight and lipophilicity .
Ester Group Differences
- Propanoate (3-Methoxy Analog): The free carboxylic acid (after ester hydrolysis) could improve water solubility but may reduce oral bioavailability due to ionization at physiological pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
